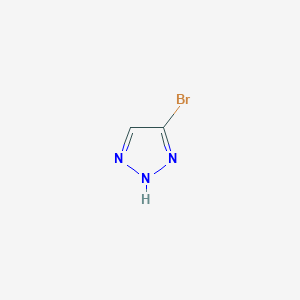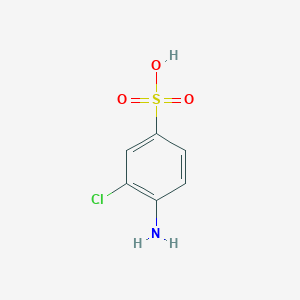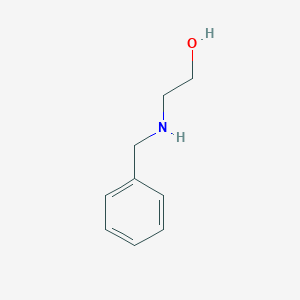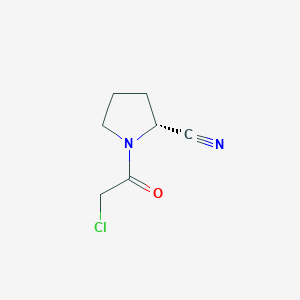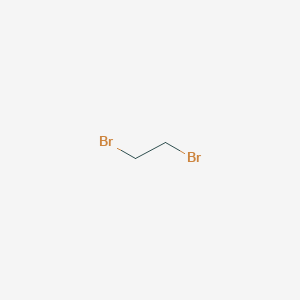
2-Methoxyacridine-9-carboxylic acid
描述
科学研究应用
RNA Activation and Scission : One derivative, 9-amino-6-chloro-2-methoxyacridine, has been shown to effectively activate RNA phosphodiester linkages for selective RNA scission by lanthanide ions. This suggests potential applications in molecular biology and genetics (Kuzuya et al., 2002).
Drug-Protein Binding Studies : Certain derivatives like 9-(4′-carboxyanilino)-6-chloro-2-methoxyacridine have potential as fluorescence probes in drug-protein binding studies, which can be significant in pharmaceutical research (Ma, Hsu, & Luzzi, 1974).
Cell Imaging : Acridine-9-ylmethyl ester, another derivative, has shown promise as a biocompatible agent for cellular uptake and cell imaging, which is crucial in biomedical research (Jana et al., 2013).
Synthesis of Acridine-Peptide Libraries : A novel synthesis method for 9-anilinoacridine-4-carboxylic acid enables the generation of acridine-peptide libraries, aiding in the discovery of nucleic acid ligands (Carlson & Beal, 2000).
Antileukemic Activity : Carboxamides and derivatives of 9-anilinoacridine show high antileukemic activity, indicating their potential in cancer therapy (Denny & Cain, 1978).
Antiparasitic Properties : Derivatives like 7-substituted 9-chloro and 9-amino-2-methoxyacridines demonstrate strong antiparasitic properties against Leishmania infantum, targeting DNA metabolism (Di Giorgio et al., 2003).
DNA Base Recognition : Studies on hydrogen bonding in DNA base recognition have shown that 2-methoxy-6-chloro-9-aminoacridine derivatives exhibit sequence specificity and interaction with adjacent guanines (Gaugain et al., 1981).
属性
IUPAC Name |
2-methoxyacridine-9-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c1-19-9-6-7-13-11(8-9)14(15(17)18)10-4-2-3-5-12(10)16-13/h2-8H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZOKVSIAUYBAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C3=CC=CC=C3N=C2C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxyacridine-9-carboxylic acid | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

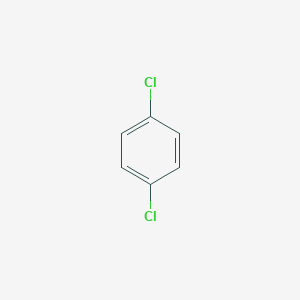
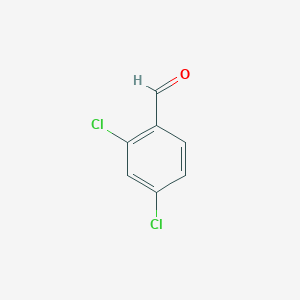
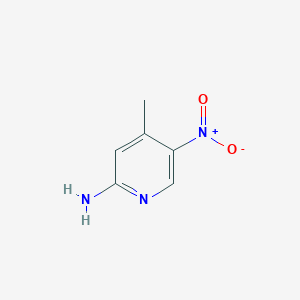
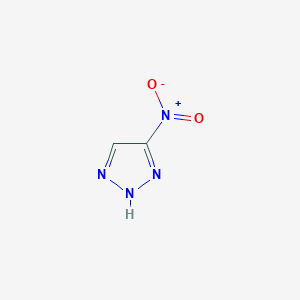

![N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide](/img/structure/B42893.png)
